N-ε-ベンゾイル-L-リシン

説明

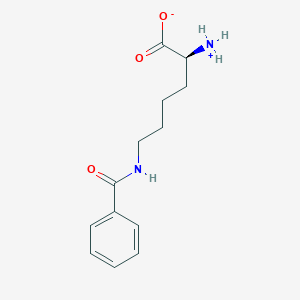

(S)-2-Amino-6-benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-6-benzamidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-6-benzamidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

リシン残基の翻訳後修飾(PTM)

N-ε-ベンゾイル-L-リシンは、遺伝子発現、タンパク質間相互作用、タンパク質の局在化と分解の主要な調節因子であるリシン残基のPTMに重要な役割を果たしています .

エピジェネティックマーカー

N-ε-ベンゾイル-L-リシンを含むヒストンリシンベンゾイル化は、最近発見された活性転写に関連するエピジェネティックマーカーです . これは、ヒストンアセチル化とは異なる生理学的関連性を持ちます .

Sirtuin脱ベンゾイル化の調査

N-ε-ベンゾイル-L-リシンは、大腸菌および哺乳類細胞で遺伝子的に組み換えタンパク質にコード化できます。 これにより、ヒストンタンパク質の修飾とSirtuin脱ベンゾイル化活性の分析が可能になります .

遺伝子調節

リシンベンゾイル化とその読み出しは、遺伝子調節の重要なメカニズムとして機能します .

治療的用途

ベンゾイル化に関連する安息香酸ナトリウムは、抗炎症作用、免疫調節作用、神経保護作用などのさまざまな生物活性を持っています。 また、多発性硬化症と癌で治療の可能性があります .

タンパク質構造の調節

N-ε-ベンゾイル-L-リシンを含む翻訳後修飾(PTM)は、タンパク質の構造、機能、タンパク質間相互作用を調節し、それによってタンパク質の生物学的プロセスと運命に影響を与える可能性があります .

作用機序

Target of Action

N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.

Mode of Action

This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Biochemical Pathways

The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .

Result of Action

The result of the action of N-epsilon-Benzoyl-L-lysine is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.

生化学分析

Biochemical Properties

The role of N-epsilon-Benzoyl-L-lysine in biochemical reactions is significant. It interacts with enzymes, proteins, and other biomolecules, particularly in the context of histone proteins . The nature of these interactions involves the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-epsilon-Benzoyl-L-lysine involves its role as a PTM on histone proteins . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-epsilon-Benzoyl-L-lysine is involved in the metabolic pathways related to the modification of histone proteins . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

生物活性

(S)-2-Amino-6-benzamidohexanoic acid, also known as 6-benzamidohexanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-6-benzamidohexanoic acid is classified as an amino acid derivative with a molecular formula of . The presence of both an amino group and a benzamide moiety contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 234.30 g/mol |

| Chemical Formula | C₁₃H₁₈N₂O₂ |

| Solubility | Soluble in water |

| Melting Point | 90-92 °C |

The biological activity of (S)-2-amino-6-benzamidohexanoic acid primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on arginase, a critical enzyme in the urea cycle. This inhibition can lead to increased levels of L-arginine, which is a precursor for nitric oxide synthesis, thereby influencing various physiological processes including vasodilation and immune responses .

- Receptor Interaction : Research indicates that (S)-2-amino-6-benzamidohexanoic acid may interact with several receptors, including those involved in inflammatory responses. This interaction could modulate signaling pathways related to immune function and inflammation .

Case Studies

- Immunological Studies : A study published in Nature demonstrated that derivatives of (S)-2-amino-6-benzamidohexanoic acid enhanced the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. This effect was attributed to the compound's ability to stimulate immune responses through the modulation of cytokine production .

- Pharmacological Applications : In another study, (S)-2-amino-6-benzamidohexanoic acid was evaluated for its potential use in treating metabolic disorders. The findings suggested that it could improve metabolic profiles by regulating enzyme activity involved in amino acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-amino-6-benzamidohexanoic acid, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Nitrohexanoic Acid | Contains a nitro group | Antimicrobial and anti-inflammatory effects |

| 2-Aminoheptanedioic Acid | Longer carbon chain | Limited enzyme inhibition |

| 2-Amino-6-boronohexanoic Acid | Contains a boronic acid group | Potential therapeutic applications |

特性

IUPAC Name |

(2S)-2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924013 | |

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-46-1 | |

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。